2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of both chlorine and iodine atoms attached to the pyrrolopyrimidine core. It has a molecular formula of C₆H₃ClIN₃ and a molecular weight of 279.47 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of pyrrolopyrimidine derivatives. One common method involves the reaction of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine with iodine in the presence of a suitable oxidizing agent such as N-iodosuccinimide (NIS). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the halogen atoms.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, while a Suzuki-Miyaura coupling reaction could produce a biaryl derivative.
Scientific Research Applications
2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, such as kinase inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes or receptors. The chlorine and iodine atoms can interact with the active sites of target proteins, leading to inhibition of their activity. The exact molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparison with Similar Compounds
2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine can be compared with other halogenated pyrrolopyrimidines, such as:
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
2-Iodo-5H-pyrrolo[3,2-d]pyrimidine: Lacks the chlorine atom, which may affect its reactivity in substitution reactions.
2-Chloro-7-bromo-5H-pyrrolo[3,2-d]pyrimidine: Similar in structure but with bromine instead of iodine, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, providing a balance of reactivity and stability that can be exploited in various chemical transformations and applications.
Properties
IUPAC Name |
2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKBZIDRWUSKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670664 | |
Record name | 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152475-50-7 | |
Record name | 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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